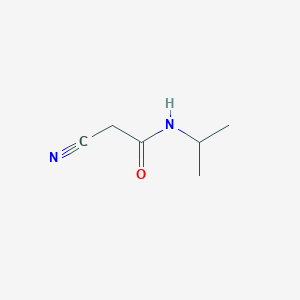
4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the empirical formula C11H11N3S . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-triazoles, which are known for their diverse range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 1-iodobutane or 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone and 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-ethanone .Chemical Reactions Analysis
1,2,4-Triazole derivatives, such as “4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol”, can undergo regioselective S-alkylation to form a series of S-substituted derivatives . They can also form novel luminescent polymers with cadmium (II) salts .Physical And Chemical Properties Analysis
The molecular weight of “4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is 217.29 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The 1,2,4-triazole core, which is present in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol , has been extensively studied for its antibacterial properties. This compound has shown significant activity against both Gram-positive and Gram-negative bacteria. The urgency for new antibacterial agents is high due to the global spread of drug-resistant bacteria. The triazole ring’s ability to inhibit bacterial growth makes it a valuable scaffold for developing new antibacterial drugs .
Anticancer Agents
Research has indicated that 1,2,4-triazole derivatives exhibit promising anticancer activities. These compounds can interact with various cancer cell lines, showing cytotoxic effects that are crucial for cancer treatment. The ability of triazole derivatives to form hydrogen bonds with different targets improves their pharmacokinetics and pharmacological properties, making them potent candidates for anticancer drug development .
Antifungal Agents
Triazole derivatives are well-known for their antifungal applications. Clinically important antifungal agents like itraconazole and voriconazole contain the 1,2,4-triazole ring. The structural similarity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol to these compounds suggests potential utility in treating fungal infections, especially those resistant to conventional treatments .
Antiviral Agents
The triazole ring is also a component of antiviral drugs such as ribavirin. Given the structural flexibility and the ability to incorporate into various chemical frameworks, triazole derivatives like 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol could be explored for their antiviral capabilities, possibly offering new avenues for treating viral infections .
Antimigraine Agents
Compounds with a 1,2,4-triazole structure have been used in the treatment of migraines. For instance, rizatriptan is a well-known antimigraine medication that utilizes the triazole ring. The pharmacological activity of triazoles in this context could be harnessed in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol for developing new therapeutic options for migraine sufferers .
Anxiolytic Agents
The anxiolytic drug alprazolam features a triazole ring, indicating the potential of triazole derivatives in central nervous system disorders. The exploration of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol in this field could lead to the development of new anxiolytic medications with improved efficacy and safety profiles .
Antidepressant Agents
Trazodone, an antidepressant, also contains the triazole ring, suggesting that triazole derivatives can influence neurotransmitter systems beneficially. Research into 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol could uncover new antidepressant drugs that offer advantages over existing treatments .
Antitumoral Agents
Letrozole and anastrozole are antitumoral agents that utilize the triazole ring to inhibit aromatase, an enzyme crucial for estrogen synthesis. The structural features of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol make it a candidate for the development of new antitumoral drugs, particularly in hormone-sensitive cancers .
Wirkmechanismus
Mode of Action
It is speculated that the compound might interact with its targets through non-covalent interactions . The flexible linkers on either side of the triazole core might compel the compound to enter into the active site of the receptor .
Biochemical Pathways
Triazole derivatives have been known to inhibit kinase activity , suggesting that this compound might also affect kinase-related pathways.
Result of Action
Some studies have reported the antibacterial activity of similar triazole derivatives , suggesting that this compound might also exhibit antibacterial effects.
Zukünftige Richtungen
The future directions for “4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities. For instance, similar compounds have been studied for their potential as hypoglycemic agents , antimicrobial agents , and cholinesterase inhibitors .
Eigenschaften
IUPAC Name |
3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSZMYUZPQLFCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971126 |
Source


|
| Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23714-53-6, 5575-41-7 |
Source


|
| Record name | 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23714-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)











